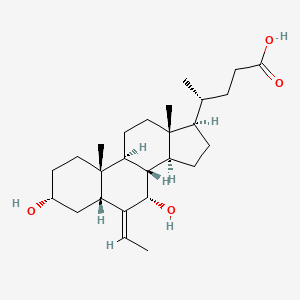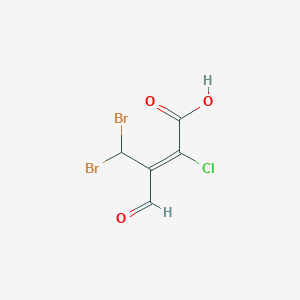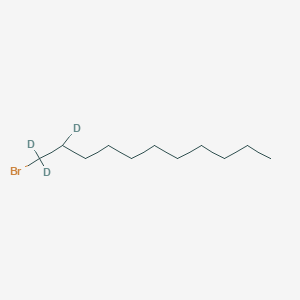
Benzyl 6,6-Dibromopenicillanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 6,6-Dibromopenicillanate is a synthetic compound that belongs to the class of penicillin derivatives. It is known for its potent antibacterial properties and has been extensively studied for its biological activity and potential therapeutic applications. The compound has a molecular formula of C21H19Br2NO3S and a molecular weight of 525.253 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6,6-Dibromopenicillanate typically involves the bromination of penicillin derivatives. One common method includes the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as a solvent. The reaction is catalyzed by benzoyl peroxide and carried out at reflux temperature . The resulting polybrominated mixtures are then selectively debrominated using diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromides .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
化学反应分析
Types of Reactions: Benzyl 6,6-Dibromopenicillanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dibromo compound to monobromo or debrominated derivatives.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, monobromo derivatives, and various substituted penicillin analogs.
科学研究应用
Benzyl 6,6-Dibromopenicillanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other penicillin derivatives.
Biology: The compound is studied for its antibacterial properties and its potential use in developing new antibiotics.
Medicine: Research focuses on its therapeutic applications, particularly in treating bacterial infections resistant to conventional antibiotics.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry
作用机制
The antibacterial activity of Benzyl 6,6-Dibromopenicillanate is attributed to its ability to inhibit bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the final stages of cell wall synthesis. This leads to cell lysis mediated by autolytic enzymes such as autolysins . The presence of bromine atoms enhances its binding affinity and potency compared to other penicillin derivatives.
相似化合物的比较
Benzylpenicillin (Penicillin G): A natural penicillin antibiotic used to treat infections caused by gram-positive bacteria.
Amoxicillin: A broad-spectrum penicillin derivative with enhanced oral bioavailability.
Ampicillin: Another broad-spectrum penicillin used to treat a variety of bacterial infections.
Uniqueness: Benzyl 6,6-Dibromopenicillanate stands out due to its enhanced antibacterial activity resulting from the presence of bromine atoms. This modification increases its efficacy against resistant bacterial strains and makes it a valuable compound in the development of new antibiotics.
属性
CAS 编号 |
35564-99-9 |
|---|---|
分子式 |
C₁₅H₁₅Br₂NO₃S |
分子量 |
449.16 |
同义词 |
(2S,5R)- 3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Phenylmethyl Ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


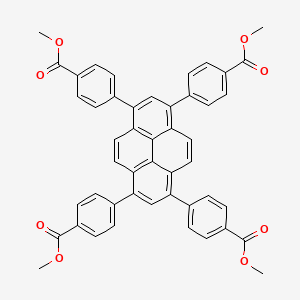
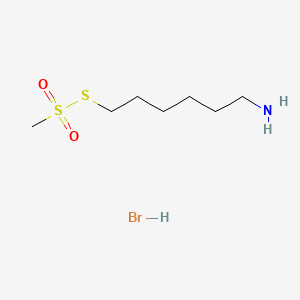
![1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate](/img/structure/B1145484.png)
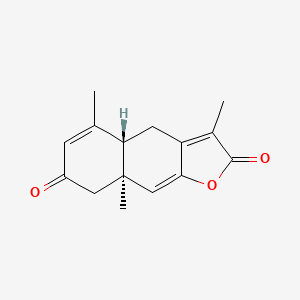
![2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone](/img/structure/B1145489.png)
